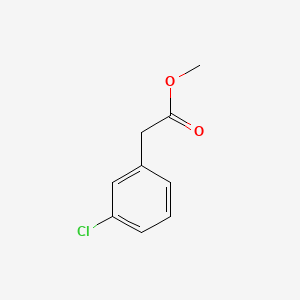

Methyl 2-(3-chlorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBBVKFFDDQVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369934 | |

| Record name | Methyl 3-Chlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53088-68-9 | |

| Record name | Methyl 3-Chlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(3-chlorophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-(3-chlorophenyl)acetate: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of Methyl 2-(3-chlorophenyl)acetate (CAS No: 53088-68-9), a pivotal chemical intermediate in synthetic organic chemistry. This document consolidates critical data on its chemical and physical properties, spectral characteristics, synthesis, and reactivity. Furthermore, it explores its role as a versatile building block, particularly in the realms of pharmaceutical and agrochemical development, offering insights for researchers, chemists, and drug development professionals. The guide emphasizes safe handling protocols based on current GHS classifications and concludes with a comprehensive list of references for further investigation.

Chemical Identity and Structure

Methyl 2-(3-chlorophenyl)acetate is an organic ester characterized by a phenyl ring substituted with a chlorine atom at the meta (3-position) and an adjacent methyl acetate group. This specific substitution pattern is crucial for its reactivity and utility in synthesizing more complex molecules.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| IUPAC Name | methyl 2-(3-chlorophenyl)acetate | [1] |

| CAS Number | 53088-68-9 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Canonical SMILES | COC(=O)CC1=CC(=CC=C1)Cl | [1][3] |

| InChI Key | HTBBVKFFDDQVER-UHFFFAOYSA-N | [1][2][4] |

| Synonyms | Methyl 3-Chlorophenylacetate, (3-Chlorophenyl)acetic Acid Methyl Ester, Benzeneacetic acid, 3-chloro-, methyl ester | [1] |

digraph "Methyl_2-(3-chlorophenyl)acetate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; Cl [label="Cl", pos="3.8,-2.1!", fontcolor="#34A853"]; C7 [label="C", pos="-1.3,-2.1!"]; C8 [label="C", pos="-2.6,-1.4!"]; O1 [label="O", pos="-2.6,0!", fontcolor="#EA4335"]; O2 [label="O", pos="-3.8,-2.1!", fontcolor="#EA4335"]; C9 [label="C", pos="-3.9,0.7!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C4 -- Cl; C6 -- C7; C7 -- C8 [style=double]; C8 -- O1; C8 -- O2; O1 -- C9;

// Add implicit hydrogens for clarity H1[label="H", pos="-0.5,0.5!"]; H2[label="H", pos="1.2,1.2!"]; H3[label="H", pos="2.9,0.5!"]; H5[label="H", pos="1.2,-2.6!"]; H7a [label="H", pos="-1.3,-2.6!"]; H7b [label="H", pos="-1.8,-1.6!"]; H9a [label="H", pos="-4.4,0.2!"]; H9b [label="H", pos="-4.4,1.2!"]; H9c [label="H", pos="-3.4,1.2!"]; }

Caption: Molecular structure of Methyl 2-(3-chlorophenyl)acetate.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis, determining appropriate solvents, reaction conditions, and storage. Methyl 2-(3-chlorophenyl)acetate is typically supplied as a clear, colorless liquid.[2]

Table 2: Summary of Physicochemical Properties

| Property | Value | Source |

| Physical State | Clear, colorless liquid | [2] |

| Purity | ≥95-97% | [2] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Topological Polar Surface Area | 26.3 Ų | [1][5] |

| Complexity | 159 | [5] |

Synthesis and Reactivity

Synthetic Routes

The most common and direct method for synthesizing Methyl 2-(3-chlorophenyl)acetate is through the Fischer esterification of its parent carboxylic acid, 3-chlorophenylacetic acid. This acid-catalyzed reaction with methanol is a robust and scalable method for producing the target ester.

Caption: General workflow for the synthesis of Methyl 2-(3-chlorophenyl)acetate.

Experimental Protocol: Fischer Esterification

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3-chlorophenylacetic acid (1.0 eq).

-

Reagents: Add an excess of methanol (e.g., 10-20 eq) to act as both reactant and solvent.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Chemical Reactivity

The reactivity of Methyl 2-(3-chlorophenyl)acetate is centered around its ester functional group.

-

Amidation: The methyl ester can be converted to the corresponding N-substituted 2-(3-chlorophenyl)acetamide through a reaction with a primary or secondary amine. This transformation is highly valuable in medicinal chemistry for modifying a compound's pharmacological profile.[2]

-

Reduction: The ester group can be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[6]

-

Oxidation: While the phenyl ring is relatively stable, the benzylic position (the -CH₂- group) could potentially be oxidized under specific conditions to yield methyl 2-(3-chlorophenyl)-2-oxoacetate.[2]

-

Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution, although this typically requires harsh reaction conditions.[6]

Spectral Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of Methyl 2-(3-chlorophenyl)acetate.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear confirmation of the molecule's hydrogen atom connectivity. The aromatic protons on the 3-chlorophenyl ring are expected to appear as a complex multiplet in the downfield region, typically between 7.2 and 7.4 ppm. The methylene (-CH₂-) protons and the methyl (-CH₃) protons of the ester group will present as distinct signals.[2]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹) and C-Cl stretching vibrations.[1][4]

-

Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight of the compound.[1][7] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Research and Drug Development

Methyl 2-(3-chlorophenyl)acetate and its parent acid are recognized as important intermediates in the synthesis of a wide variety of organic molecules.[2]

Role as a Versatile Building Block

This compound's primary value lies in its function as a building block for introducing the 3-chlorophenylacetate moiety into larger, more complex molecules.[2] This structural motif is present in numerous biologically active compounds. Its utility spans both pharmaceutical and agrochemical development.[2][8] For example, derivatives of chlorophenylacetic acids are crucial in the manufacturing of various drugs.[2] The ortho-chloro isomer, Methyl (2-chlorophenyl)acetate, is a known key intermediate in the synthesis of the antiplatelet drug Clopidogrel.[9][10] While specific large-scale applications of the meta-isomer are less documented, its structural features make it a valuable component for library synthesis in drug discovery.

Structure-Activity Relationship (SAR) Studies

In drug discovery, the biological activity of a molecule is intrinsically linked to its chemical structure. For Methyl 2-(3-chlorophenyl)acetate, the key components dictating its potential activity in derivatives are the chloro-substituted phenyl ring and the methyl ester moiety.[2]

-

Chlorine Position: The position of the chlorine atom on the phenyl ring is a critical determinant of how the molecule interacts with biological targets. The meta (3-position) placement provides a different steric and electronic profile compared to the ortho or para positions, which can significantly alter biological efficacy.[2]

-

Ester Modification: The ester functional group is a prime site for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to modulate properties like solubility, stability, and binding affinity to a target protein.[2]

Caption: Key modification sites on the Methyl 2-(3-chlorophenyl)acetate scaffold for SAR studies.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with any chemical intermediate. Based on GHS classifications, Methyl 2-(3-chlorophenyl)acetate is an irritant.[1]

Table 3: GHS Hazard and Precautionary Statements

| Code | Statement | Source |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1][11] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [1][12] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1][11] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1] |

Recommended Handling Procedures

-

Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

Storage Conditions

References

-

Methyl 2-(3-chlorophenyl)acetate | C9H9ClO2 | CID 2733544 - PubChem. (URL: [Link])

-

Methyl 2-acetamido-2-(3-chlorophenyl)acetate | C11H12ClNO3 - PubChem. (URL: [Link])

-

Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem. (URL: [Link])

-

Methyl 2-(3-amino-4-chlorophenyl)acetate - MySkinRecipes. (URL: [Link])

-

Methyl 2-(3-chlorophenyl)acetate - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])

-

Cetirizine - Wikipedia. (URL: [Link])

-

Methyl 2-(3-chlorophenyl)acetate (C9H9ClO2) - PubChemLite. (URL: [Link])

-

Methyl (2-chlorophenyl)acetate (CAS No: 57486-68-7) API Intermediate Manufacturers. (URL: [Link])

-

Methyl 2-(2-chlorophenyl)acetate - SpectraBase. (URL: [Link])

- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google P

- A process for resolution of methylamino(2-chlorophenyl)

-

Spectroscopy Data for Undergraduate Teaching | Journal of Chemical Education. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

Material Safety Data Sheet - Methyl acetate MSDS. (URL: [Link])

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (URL: [Link])

-

Methyl acetate - pentachemicals. (URL: [Link])

-

Compound N'-[(3-chlorophenyl)methylidene]-2-(3-methylanilino)acetohydrazide - PubChem. (URL: [Link])

Sources

- 1. Methyl 2-(3-chlorophenyl)acetate | C9H9ClO2 | CID 2733544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - Methyl 2-(3-chlorophenyl)acetate (C9H9ClO2) [pubchemlite.lcsb.uni.lu]

- 4. spectrabase.com [spectrabase.com]

- 5. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Methyl 2-(3-amino-4-chlorophenyl)acetate [myskinrecipes.com]

- 9. apicule.com [apicule.com]

- 10. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. home.miracosta.edu [home.miracosta.edu]

An In-Depth Technical Guide to Methyl 2-(3-chlorophenyl)acetate (CAS 53088-68-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-chlorophenyl)acetate, identified by the CAS number 53088-68-9, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical methodologies, tailored for professionals in research and development. Its structural features, particularly the presence of a reactive ester group and a chlorinated aromatic ring, make it a valuable building block in organic synthesis for the introduction of the 3-chlorophenylacetyl moiety into more complex molecules.

Core Chemical Information

Methyl 2-(3-chlorophenyl)acetate is an organic ester with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . It typically presents as a clear, colorless to slightly yellowish liquid.

| Property | Value | Source(s) |

| CAS Number | 53088-68-9 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| IUPAC Name | methyl 2-(3-chlorophenyl)acetate | [1] |

| Synonyms | Methyl 3-Chlorophenylacetate | [1] |

| Appearance | Clear, colorless to slightly yellowish liquid | |

| Boiling Point | 240.3°C at 760 mmHg | |

| Density | 1.197 g/cm³ | |

| Solubility | Good solubility in polar organic solvents such as methanol | [2] |

Synthesis and Manufacturing

The primary industrial synthesis of Methyl 2-(3-chlorophenyl)acetate is achieved through the Fischer esterification of 3-chlorophenylacetic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is often carried out under reflux conditions to drive the reaction towards the formation of the ester.

A general laboratory-scale procedure for this esterification is as follows:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-chlorophenylacetic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-(3-chlorophenyl)acetate.

-

Purify the crude product by vacuum distillation to obtain the final product.

An alternative approach involves the transesterification of another ester of 3-chlorophenylacetic acid with methanol in the presence of a suitable catalyst.

Applications in Synthesis

Methyl 2-(3-chlorophenyl)acetate serves as a crucial building block for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the chlorine atom on the phenyl ring provides a site for various nucleophilic substitution and cross-coupling reactions, while the ester functionality can be readily hydrolyzed or converted to other functional groups.

Pharmaceutical Synthesis

While direct examples of marketed drugs synthesized from the 3-chloro isomer are less common in the readily available literature, the general class of chlorophenylacetic acid esters are pivotal intermediates. For instance, the 2-chloro isomer, Methyl (2-chlorophenyl)acetate, is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel .[1] This highlights the utility of this class of compounds in constructing pharmacologically active molecules. Derivatives of 3-chlorophenylacetic acid are explored for their potential in developing novel therapeutics.[3][4]

The general synthetic utility suggests its potential as a precursor for various drug candidates. The 3-chlorophenylacetyl moiety can be incorporated into larger scaffolds to modulate their physicochemical properties and biological activity.

Agrochemical Synthesis

Methyl 2-(3-chlorophenyl)acetate and its derivatives are also employed in the synthesis of agrochemicals, including herbicides and pesticides.[3][4] The introduction of the chlorophenyl group can confer specific herbicidal or insecticidal properties to the final molecule.

Biological Activity of Related Compounds

Although specific biological activity for Methyl 2-(3-chlorophenyl)acetate itself is not extensively documented, the biological activities of molecules containing the 3-chlorophenylacetic acid scaffold provide insights into its potential applications in drug discovery. For example, various derivatives of N-(2-chlorophenyl)-acetamide, which can be conceptually derived from chlorophenylacetic acids, have been synthesized and evaluated for their anticonvulsant activity.[5]

Analytical Methods

The purity and identity of Methyl 2-(3-chlorophenyl)acetate are typically assessed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both the separation and identification of volatile compounds like Methyl 2-(3-chlorophenyl)acetate. A typical method would involve a non-polar capillary column and electron ionization (EI) mass spectrometry.[6]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is commonly used for the analysis of aromatic compounds. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a standard starting point for method development.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the identity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl stretch.

Safety and Handling

Methyl 2-(3-chlorophenyl)acetate should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory when handling this compound.

Experimental Protocols

Representative Reaction: Bromination of Methyl 2-(3-chlorophenyl)acetate

This protocol describes a general procedure for the alpha-bromination of a phenylacetate, a common transformation for this class of compounds.

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve Methyl 2-(3-chlorophenyl)acetate in a suitable solvent such as carbon tetrachloride.

-

Add a radical initiator, for example, a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the solution to reflux.

-

Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent through the dropping funnel.

-

Continue refluxing the mixture while monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product, methyl 2-bromo-2-(3-chlorophenyl)acetate, by column chromatography or vacuum distillation.

Logical Relationships and Workflows

The following diagram illustrates the central role of Methyl 2-(3-chlorophenyl)acetate as a synthetic intermediate.

Caption: Synthetic pathway, applications, and analysis of Methyl 2-(3-chlorophenyl)acetate.

Conclusion

Methyl 2-(3-chlorophenyl)acetate is a valuable and versatile chemical intermediate with established utility in the synthesis of complex organic molecules. Its straightforward synthesis and the reactivity of its functional groups make it an important tool for researchers in drug discovery and agrochemical development. A thorough understanding of its properties, synthetic applications, and analytical methodologies is essential for its effective and safe utilization in a research and development setting.

References

-

[WO2009057133A2 - A process for the synthesis of 2-

-

067/24/13/10442)

Sources

- 1. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]

- 2. Methyl-4-Chloro Phenyl Acetate Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 3. Methyl 2-(3-amino-4-chlorophenyl)acetate [myskinrecipes.com]

- 4. Methyl 2-(3-amino-4-chlorophenyl)acetate [myskinrecipes.com]

- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 6. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Genesis of a Potent Analgesic: A Technical Chronicle of Chlorophenylacetic Acid Esters and their Role in the Advent of Modern NSAIDs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the discovery and history of chlorophenylacetic acid esters, pivotal chemical intermediates whose story is intrinsically linked to the development of one of the world's most widely used non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac. We will explore the foundational chemistry that led to the synthesis of these esters, their crucial role in rational drug design, and the detailed experimental methodologies that underpin their production.

Early Explorations in Phenylacetic Acid Chemistry: A Foundation is Laid

The narrative of chlorophenylacetic acid esters begins not with the esters themselves, but with their parent compound, phenylacetic acid. First recorded in the latter half of the 19th century, phenylacetic acid and its derivatives were subjects of academic and industrial interest long before their blockbuster applications in pharmaceuticals were realized.[1] Early research into this class of compounds was foundational. For instance, the function of phenylacetic acid as a plant growth promoter, an auxin, was identified in the 1930s.[2]

The synthesis of substituted phenylacetic acids, including the chlorinated variants, emerged from the burgeoning field of organic synthesis in the late 19th and early 20th centuries. Seminal publications in German chemical literature, such as Chemische Berichte and Liebigs Annalen der Chemie, laid the groundwork for the preparation of compounds like α-chlorophenylacetic acid from precursors such as mandelic acid and mandelonitrile.[3] These early methods, often involving reactions in sealed tubes, were rudimentary by modern standards but established the fundamental chemical pathways to these molecules.

The Willgerodt-Kindler reaction, first reported by Conrad Willgerodt in 1887 and later modified by Karl Kindler in 1923, provided a pathway for converting aryl alkyl ketones to the corresponding amides, which could then be hydrolyzed to phenylacetic acids.[4][5] Another significant contribution was the Arndt-Eistert synthesis, developed in 1935 by German chemists Fritz Arndt and Bernd Eistert, which allows for the one-carbon homologation of a carboxylic acid, providing a route to phenylacetic acids from benzoic acids.[6][7]

While the initial applications of chlorophenylacetic acid and its simple esters are not extensively documented as major commercial products in their own right, their existence as chemical entities was crucial for the subsequent chapters of their history. Their primary role in these early decades was that of a versatile chemical intermediate, a building block for more complex organic molecules.

The Rational Design of a Powerhouse NSAID: The Birth of Diclofenac

The story of chlorophenylacetic acid esters takes a dramatic turn in the 1960s and 70s within the laboratories of Ciba-Geigy (now Novartis). A team of scientists, led by Alfred Sallmann and Rudolf Pfister, embarked on a rational drug design program with the ambitious goal of creating a new NSAID with superior potency and better tolerability than existing options like aspirin and phenylbutazone.[8][9]

Their approach was methodical and rooted in a deep understanding of structure-activity relationships. They hypothesized that an effective anti-rheumatic agent should possess specific physicochemical properties:

-

An acidity constant (pKa) between 4 and 5.[9]

-

A partition coefficient (a measure of lipophilicity) of approximately 10.[9]

-

Two aromatic rings twisted in a non-coplanar orientation relative to each other.[9]

This theoretical framework guided the synthesis of a series of 2-(phenylamino)phenylacetic acid derivatives. The culmination of this research was the synthesis of diclofenac in 1973.[8][10] Its chemical name, 2-(2,6-dichloranilino) phenylacetic acid, reveals the crucial role of a chlorinated aniline derivative and a phenylacetic acid moiety. The two chlorine atoms on the aniline ring were instrumental in forcing the two aromatic rings into the desired twisted conformation, a key factor in its high potency.[9]

The synthesis of diclofenac brought chlorophenylacetic acid and its derivatives from the realm of chemical intermediates to the forefront of pharmaceutical development. Specifically, o-chlorophenylacetic acid was identified as a key starting material for the industrial production of this new blockbuster drug.[11]

Synthesis of Chlorophenylacetic Acid Esters: The Workhorse Intermediates

The industrial demand for diclofenac necessitated efficient and scalable methods for the synthesis of its precursors, including chlorophenylacetic acid and its esters. These esters, particularly the methyl and ethyl esters, serve as versatile intermediates, often being more amenable to certain reaction conditions than the free carboxylic acid.

Synthesis of Chlorophenylacetic Acid

A common and industrially viable method for the synthesis of chlorophenylacetic acid is through the hydrolysis of the corresponding chlorobenzyl cyanide. This can be achieved under either acidic or basic conditions.[10]

Diagram of the Synthesis of p-Chlorophenylacetic Acid from p-Chlorobenzyl Cyanide:

Caption: General reaction scheme for the synthesis of p-chlorophenylacetic acid.

Experimental Protocol: Synthesis of p-Chlorophenylacetic Acid via Hydrolysis of p-Chlorobenzyl Cyanide

-

Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of 30-70% sulfuric acid in water.

-

Addition of Reactant: Slowly and continuously add p-chlorobenzyl cyanide to the sulfuric acid solution while maintaining the temperature between 90°C and 150°C.

-

Reaction: After the addition is complete, maintain the reaction mixture at reflux for a specified period to ensure complete hydrolysis.

-

Work-up: Cool the reaction mixture, which will cause the crude p-chlorophenylacetic acid to precipitate.

-

Purification: The crude product can be purified by washing with water and subsequent recrystallization.

Synthesis of Chlorophenylacetic Acid Esters via Fischer Esterification

The most direct and widely used method for the synthesis of chlorophenylacetic acid esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.

Diagram of the Fischer-Speier Esterification of p-Chlorophenylacetic Acid:

Sources

- 1. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 2. Synthesis of α-Chloroarylacetic Acid via Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of 4-Chlorophenylacetic Acid_Chemicalbook [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

- 10. Beilsteins Handbuch der organischen Chemie : Beilstein, Friedrich Konrad, 1838-1906 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 11. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Key Reactive Sites of Methyl 2-(3-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

Methyl 2-(3-chlorophenyl)acetate is a versatile chemical intermediate with multiple reactive sites, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive analysis of the molecule's key reactive centers, grounded in fundamental principles of organic chemistry. We will explore the reactivity of the ester functional group, the aromatic ring, and the benzylic position, detailing the underlying electronic and steric influences that govern their chemical behavior. This document will serve as an in-depth resource, elucidating the causality behind reaction pathways and providing actionable protocols for synthetic transformations.

Introduction: Unveiling the Synthetic Potential of Methyl 2-(3-chlorophenyl)acetate

The strategic importance of Methyl 2-(3-chlorophenyl)acetate in synthetic organic chemistry stems from the distinct reactivity profiles of its constituent parts. The molecule, with the chemical formula C₉H₉ClO₂, comprises a methyl ester, a chlorophenyl ring, and a methylene bridge. The interplay of the electronic effects of the chloro and methoxycarbonyl substituents dictates the molecule's overall reactivity and provides multiple avenues for chemical modification. Understanding these reactive sites is paramount for designing efficient and selective synthetic routes to more complex molecular architectures.

This guide will dissect the molecule into its three principal reactive domains:

-

The Ester Functional Group: A classic site for nucleophilic acyl substitution and reduction.

-

The Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the existing substituents directing the position of incoming electrophiles.

-

The Benzylic Position (α-carbon): The carbon atom adjacent to both the aromatic ring and the carbonyl group, exhibiting enhanced reactivity due to the stabilization of intermediates.

Through a detailed examination of these sites, this whitepaper aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize Methyl 2-(3-chlorophenyl)acetate in their synthetic endeavors.

The Ester Moiety: A Hub of Nucleophilic Acyl Substitution and Reduction

The ester functional group is a cornerstone of the molecule's reactivity, primarily undergoing nucleophilic acyl substitution and reduction reactions.[1][2][3]

Hydrolysis: Conversion to 2-(3-chlorophenyl)acetic acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(3-chlorophenyl)acetic acid, is a fundamental transformation.[4] This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: Proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.[3]

-

Base-Catalyzed Hydrolysis (Saponification): Involves the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide leaving group.[2][3] This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid.

While neutral hydrolysis of esters can occur, it is generally a very slow process.[5][6] For practical synthetic applications, catalytic amounts of acid or base are employed.[7]

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Dissolve Methyl 2-(3-chlorophenyl)acetate in a suitable solvent such as methanol or a mixture of THF and water.

-

Add an aqueous solution of a strong base (e.g., NaOH or KOH) in slight excess.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the carboxylic acid product.

-

Isolate the product by filtration, wash with cold water, and dry.

Reduction to 2-(3-chlorophenyl)ethanol

The ester can be readily reduced to the corresponding primary alcohol, 2-(3-chlorophenyl)ethanol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the reagent of choice.[8][9][10] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters.[10]

The reaction with LiAlH₄ proceeds via two successive hydride transfers.[8] The first hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate that expels methoxide to form an aldehyde. This aldehyde is then immediately reduced by a second equivalent of hydride to the primary alcohol.[8][11]

Table 1: Comparison of Common Reducing Agents for Esters

| Reagent | Reactivity with Esters | Product | Typical Solvents |

| LiAlH₄ | High | Primary Alcohol | Diethyl ether, THF |

| NaBH₄ | Very Low/None | No reaction | Methanol, Ethanol |

| DIBAL-H | High (can be selective) | Aldehyde or Alcohol | Toluene, Hexane |

Experimental Protocol: Reduction with LiAlH₄

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous etheral solvent like THF or diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Methyl 2-(3-chlorophenyl)acetate in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup).

-

Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

-

Dry the organic layer, concentrate in vacuo, and purify the resulting alcohol.

The Aromatic Ring: A Platform for Electrophilic Substitution

The benzene ring in Methyl 2-(3-chlorophenyl)acetate is susceptible to electrophilic aromatic substitution (EAS).[12][13] The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the chloro group and the -CH₂COOCH₃ group.

-

Chloro Group: Halogens are deactivating yet ortho, para-directing. The deactivation arises from their inductive electron-withdrawing effect, while the ortho, para-directing nature is due to the ability of their lone pairs to donate electron density through resonance.

-

-CH₂COOCH₃ Group: This alkyl ester group is weakly deactivating and also ortho, para-directing. The deactivation is due to the mild inductive effect of the ester, while the alkyl chain directs ortho, para.

The combined effect of these two ortho, para-directing groups will lead to substitution at the positions ortho and para to each substituent. Steric hindrance will likely disfavor substitution at the position between the two existing groups. Therefore, electrophilic attack is most likely to occur at the positions C-4, C-6 (ortho and para to the -CH₂COOCH₃ group and meta to the chloro group) and C-2, C-4 (ortho and para to the chloro group and meta to the -CH₂COOCH₃ group). A complex mixture of products can be expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Diagram 1: Electrophilic Aromatic Substitution Directing Effects

Caption: Directing effects of substituents on electrophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

The carbon-chlorine bond on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15][16][17] This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of new aryl or vinyl substituents. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, appropriate choice of catalyst, ligand, and reaction conditions can facilitate efficient coupling.[14][15][16][17]

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add Methyl 2-(3-chlorophenyl)acetate, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

-

Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate.

-

Purify the product by column chromatography.

The Benzylic Position (α-Carbon): A Site of Enhanced Acidity and Radical Reactivity

The methylene (-CH₂-) group is situated between the electron-withdrawing carbonyl group and the aromatic ring, making it a highly reactive "benzylic" or, more accurately, an α-carbon to both.[18]

Enolate Formation and Alkylation

The α-protons on the benzylic carbon are acidic (pKa ≈ 25 for esters) due to the resonance stabilization of the resulting enolate anion.[19][20][21] This enolate can be formed by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH).[22] The generated enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in α-alkylation reactions.[22] This provides a powerful method for constructing new carbon-carbon bonds at the benzylic position.

Diagram 2: Enolate Formation and Alkylation Workflow

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 6. researchgate.net [researchgate.net]

- 7. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]

- 8. orgosolver.com [orgosolver.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemistry.coach [chemistry.coach]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. youtube.com [youtube.com]

- 21. Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions [research.cm.utexas.edu]

- 22. chemistry.coach [chemistry.coach]

Methyl 2-(3-chlorophenyl)acetate: A Versatile Building Block for Modern Organic Synthesis

Abstract

Methyl 2-(3-chlorophenyl)acetate is a pivotal structural motif in organic chemistry, serving as a versatile and highly functionalized building block for the synthesis of a wide array of complex molecules. Its unique electronic and steric properties, derived from the meta-substituted chlorine on the phenyl ring and the reactive ester and α-methylene groups, provide multiple avenues for synthetic manipulation. This guide offers an in-depth exploration of the core reactivity of Methyl 2-(3-chlorophenyl)acetate, detailing its preparation and key transformations including α-carbon functionalization and ester moiety conversions. We provide field-proven experimental protocols and mechanistic insights, underscoring its significance as a precursor in the development of pharmaceuticals and other high-value chemical entities.

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of drug discovery and fine chemical synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. Methyl 2-(3-chlorophenyl)acetate has emerged as a particularly valuable building block due to the orthogonal reactivity of its three key components: the ester, the activated α-methylene bridge, and the chlorinated aromatic ring.

The presence of a chlorine atom at the meta-position of the phenyl ring provides a stable, yet potentially reactive site for cross-coupling reactions while influencing the overall electronic properties and lipophilicity of derivative molecules. This is a crucial feature in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic profiles.[1] The ester group is a classic precursor for acids, amides, and alcohols, while the adjacent methylene protons exhibit enhanced acidity (pKa ≈ 22-24 in DMSO), making the α-carbon a prime target for nucleophilic substitution and condensation reactions.[2]

This guide will systematically deconstruct the synthetic utility of this compound, providing researchers with the foundational knowledge and practical methodologies to leverage its full potential.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key properties of Methyl 2-(3-chlorophenyl)acetate are summarized below.[3][4]

| Property | Value | Source |

| IUPAC Name | methyl 2-(3-chlorophenyl)acetate | [3] |

| CAS Number | 53088-68-9 | [3] |

| Molecular Formula | C₉H₉ClO₂ | [3] |

| Molecular Weight | 184.62 g/mol | [3] |

| Appearance | Colorless to pale liquid | [5] |

| Topological Polar Surface Area | 26.3 Ų | [6] |

| XLogP3-AA | 2.4 | [3] |

Table 1: Key physicochemical properties of Methyl 2-(3-chlorophenyl)acetate.

Synthesis of the Building Block: Fischer Esterification

The most direct and industrially scalable route to Methyl 2-(3-chlorophenyl)acetate is the Fischer esterification of its parent carboxylic acid, 2-(3-chlorophenyl)acetic acid.[1][7] This acid-catalyzed reaction is typically performed using an excess of methanol to drive the equilibrium towards the product ester, in accordance with Le Châtelier's principle.[8]

Mechanism Insight

The Fischer esterification proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[8] Methanol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product and regenerate the acid catalyst.

Experimental Protocol: Preparation of Methyl 2-(3-chlorophenyl)acetate

Objective: To synthesize Methyl 2-(3-chlorophenyl)acetate from 2-(3-chlorophenyl)acetic acid via acid-catalyzed esterification.

Materials:

-

2-(3-chlorophenyl)acetic acid (1.0 eq)

-

Methanol (reagent grade, used as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-chlorophenyl)acetic acid (e.g., 10.0 g, 58.6 mmol).[7]

-

Add an excess of methanol (e.g., 100 mL). The acid should be soluble or form a slurry.[1]

-

With stirring, carefully add concentrated sulfuric acid (e.g., 0.3 mL, ~5.6 mmol) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately 75% using a rotary evaporator.

-

Pour the concentrated residue into a separatory funnel containing cold water (100 mL) and diethyl ether (100 mL).

-

Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Separate the organic layer. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).

-

Combine the organic extracts and wash with brine (50 mL).[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the resulting oil by vacuum distillation to obtain pure Methyl 2-(3-chlorophenyl)acetate.

Core Reactivity and Synthetic Transformations

The synthetic versatility of Methyl 2-(3-chlorophenyl)acetate stems from its ability to undergo selective transformations at two primary sites: the α-carbon and the ester carbonyl.

Figure 1: Core reactivity pathways of Methyl 2-(3-chlorophenyl)acetate.

Reactions at the α-Carbon: Enolate Chemistry

The protons on the methylene carbon are acidic enough to be removed by strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form a nucleophilic enolate.[2][11] This enolate is a powerful intermediate for forming new carbon-carbon bonds.

Figure 2: General workflow for the α-alkylation of Methyl 2-(3-chlorophenyl)acetate.

Objective: To synthesize Methyl 2-(3-chlorophenyl)propanoate via enolate alkylation.

Causality: LDA is chosen as the base to ensure rapid and complete deprotonation, minimizing side reactions like self-condensation. The reaction is conducted at -78°C to control the reactivity of the enolate and prevent decomposition.[2] The alkylating agent must be a good Sₙ2 substrate, such as a methyl or primary alkyl halide.[12]

Materials:

-

Methyl 2-(3-chlorophenyl)acetate (1.0 eq)

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (n-BuLi, 1.05 eq, solution in hexanes)

-

Methyl iodide (CH₃I, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

-

Set up a flame-dried, three-necked flask under a nitrogen or argon atmosphere.

-

Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and diisopropylamine (e.g., 1.54 mL, 11 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-BuLi solution (e.g., 4.2 mL of a 2.5 M solution, 10.5 mmol) dropwise. Stir at -78°C for 15 minutes, then allow the solution to warm to 0°C for 15 minutes to form the LDA solution. Recool to -78°C.

-

In a separate flask, dissolve Methyl 2-(3-chlorophenyl)acetate (e.g., 1.85 g, 10 mmol) in anhydrous THF (20 mL).

-

Add the ester solution dropwise to the cold LDA solution over 20 minutes. Stir the resulting enolate solution for 30 minutes at -78°C.[2]

-

Add methyl iodide (e.g., 0.75 mL, 12 mmol) dropwise to the enolate solution. Stir at -78°C for 1-2 hours, or until TLC indicates consumption of the starting material.

-

Quench the reaction by slowly adding saturated NH₄Cl solution (20 mL).[2]

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water and ethyl acetate, and perform a standard aqueous workup.

-

Dry the organic phase, concentrate, and purify the residue by flash column chromatography on silica gel to afford the desired product.

Transformations of the Ester Moiety

The ester functional group is a gateway to several other key functionalities, each with distinct applications.

Hydrolysis of the ester under basic conditions (saponification) is a high-yielding and robust method to generate the corresponding carboxylic acid, 2-(3-chlorophenyl)acetic acid.[13] This acid is a valuable intermediate itself, often used in amide coupling reactions.[1][7]

Experimental Protocol: Saponification

-

Dissolve Methyl 2-(3-chlorophenyl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add an excess of sodium hydroxide or potassium hydroxide (e.g., 2-3 eq).

-

Heat the mixture to reflux for 1-3 hours until the starting material is consumed (monitored by TLC).[13]

-

Cool the reaction mixture and remove the methanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to pH 1-2 with cold, concentrated HCl. A white precipitate of 2-(3-chlorophenyl)acetic acid should form.[14]

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), readily reduce the ester to the corresponding primary alcohol, 2-(3-chlorophenyl)ethanol.[15]

Mechanism Insight: The reduction involves two hydride additions. The first hydride attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses, expelling a methoxide leaving group to form an intermediate aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide, which is protonated upon acidic workup to yield the primary alcohol.

Experimental Protocol: LiAlH₄ Reduction

-

Under an inert atmosphere, add a solution of Methyl 2-(3-chlorophenyl)acetate (1.0 eq) in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (e.g., 1.0-1.5 eq) in anhydrous THF at 0°C.[16]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Cool the reaction back to 0°C and quench it carefully by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[17]

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing the solid with THF or ethyl acetate.

-

Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the alcohol, which can be purified by chromatography or distillation.

Direct conversion of the ester to an amide (aminolysis) can be challenging but is achievable, often facilitated by Lewis acids or by forming the acid and using standard peptide coupling agents.[18][19] This transformation is crucial for building peptide-like structures or introducing nitrogen-containing functionalities.

Experimental Protocol: Two-Step Amidation via the Carboxylic Acid

-

Step 1: Prepare 2-(3-chlorophenyl)acetic acid from the methyl ester using the saponification protocol described in Section 3.2.1.

-

Step 2: To a solution of the resulting acid (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF), add a coupling agent like Dicyclohexylcarbodiimide (DCC) (1.1 eq) and an activator such as N-Hydroxybenzotriazole (HOBt) (1.1 eq) at 0°C.[2]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Perform an aqueous workup, dry the organic phase, and concentrate. Purify the crude amide by recrystallization or column chromatography.

Application in Pharmaceutical Synthesis: A Case Study

The chlorophenylacetic acid scaffold is a privileged structure in medicinal chemistry. While direct use of the meta-chloro isomer is found in various intermediates, the synthetic strategies are well-exemplified by its close relative, the ortho-chloro isomer, which is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel .[5][6] The chemical principles for functionalizing Methyl 2-(2-chlorophenyl)acetate are directly transferable to the 3-chloro isomer.

The synthesis of Clopidogrel often involves the α-functionalization of a methyl chlorophenylacetate derivative, highlighting the importance of the enolate chemistry discussed previously.[20] For instance, Methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate can be converted to a sulfonyloxy ester, which then serves as a potent electrophile for substitution reactions, a common strategy for introducing complex side chains at the α-position.[6] This underscores how the fundamental reactivity of the chlorophenylacetate core is exploited to build molecules of significant therapeutic value.

Similarly, aryl acetamide derivatives, which can be synthesized from chlorophenylacetic acids, have been investigated as potent agents against various diseases, demonstrating the value of the amidation pathway.[21]

Conclusion

Methyl 2-(3-chlorophenyl)acetate is a robust and versatile chemical building block whose value is defined by its multiple, orthogonally addressable functional groups. It provides a reliable platform for constructing complex molecular architectures through well-established synthetic transformations, including α-alkylation, saponification, reduction, and amidation. The protocols and mechanistic insights detailed in this guide serve as a comprehensive resource for researchers in organic synthesis and drug development, enabling them to strategically incorporate this valuable scaffold into their synthetic programs to create novel and impactful chemical entities.

References

-

Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (n.d.). Harvard University Department of Chemistry and Chemical Biology. Retrieved from [Link]

-

Methyl 2-(3-chlorophenyl)acetate. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 2-(3-amino-4-chlorophenyl)acetate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Methyl (2-chlorophenyl)acetate (CAS No: 57486-68-7) API Intermediate Manufacturers. (n.d.). Apicule. Retrieved from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

The Fischer Esterification. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Saponification-Typical procedures. (2024, April 27). OperaChem. Retrieved from [Link]

-

Methyl (2-chlorophenyl)acetate. (n.d.). PubChem. Retrieved from [Link]

-

LiAlH4. (2023, January 31). Reddit. Retrieved from [Link]

-

Fischer Esterification. (n.d.). University of California, Irvine. Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). University of California, San Diego. Retrieved from [Link]

-

Methyl 2-acetamido-2-(3-chlorophenyl)acetate. (n.d.). PubChem. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

-

Cetirizine. (n.d.). Wikipedia. Retrieved from [Link]

-

Chapter 1: Enolate Alkylations. (n.d.). Stoltz Group, Caltech. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

-

5.5: Alkylation of Enolate Ions. (2024, January 15). Chemistry LibreTexts. Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

-

22.7 Alkylation of Enolate Ions. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Generating and Alkylating Enolates. (n.d.). Scribd. Retrieved from [Link]

-

Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. Retrieved from [Link]

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 26). Leah4sci. Retrieved from [Link]

-

Methyl 2-(3-chlorophenyl)acetate (C9H9ClO2). (n.d.). PubChemLite. Retrieved from [Link]

- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. (n.d.). Google Patents.

-

3-Chlorophenylacetic acid. (n.d.). PubChem. Retrieved from [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Amidation of esters assisted by Mg(OCH 3) 2 or CaCl 2. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis of Amidation Agents and Their Reactivity in Condensation Reactions. (n.d.). ArTS. Retrieved from [Link]

-

Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (n.d.). National Institutes of Health. Retrieved from [Link]

-

3-chlorophenylacetic acid (C8H7ClO2). (n.d.). PubChemLite. Retrieved from [Link]

- Method for saponification of methyl acetate. (n.d.). Google Patents.

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Saponification of methyl benzoate. (2021, February 9). YouTube. Retrieved from [Link]

-

Hydrolysis and saponification of methyl benzoates. (1999). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. Methyl 2-(3-chlorophenyl)acetate | C9H9ClO2 | CID 2733544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Methyl 2-(3-chlorophenyl)acetate (C9H9ClO2) [pubchemlite.lcsb.uni.lu]

- 5. apicule.com [apicule.com]

- 6. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Saponification-Typical procedures - operachem [operachem.com]

- 14. youtube.com [youtube.com]

- 15. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. reddit.com [reddit.com]

- 18. researchgate.net [researchgate.net]

- 19. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 21. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

Halogenated Phenylacetates: A Technical Guide to Biological Significance and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenylacetates represent a versatile class of chemical compounds with a broad spectrum of biological activities. Historically recognized for their role as synthetic auxin herbicides in agriculture, these molecules are gaining increasing attention in the field of drug discovery and development. The incorporation of halogen atoms onto the phenylacetate scaffold profoundly influences their physicochemical properties, metabolic stability, and target-binding affinity, leading to a diverse range of pharmacological effects. This guide provides a comprehensive overview of the biological significance of halogenated phenylacetates, delving into their mechanisms of action, structure-activity relationships, and emerging therapeutic applications, with a particular focus on their potential as anti-cancer agents. Furthermore, this document outlines detailed experimental protocols for their synthesis, purification, and biological evaluation, offering a practical resource for researchers in the field.

Introduction

Phenylacetic acid is a naturally occurring auxin in many plants, playing a role in various growth processes.[1] The strategic placement of halogen atoms (fluorine, chlorine, bromine, iodine) on the phenyl ring of this core structure gives rise to halogenated phenylacetates. This chemical modification dramatically alters the molecule's electronic and steric properties, leading to enhanced biological activity and, in many cases, novel functionalities.[2][3]

The most well-known members of this class are the chlorophenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which have been used for decades in agriculture to control broadleaf weeds.[4][5] Their mechanism of action as potent synthetic auxins is well-characterized, involving the disruption of normal plant growth processes.[6][7] However, the biological significance of halogenated phenylacetates extends far beyond their herbicidal activity. Recent research has unveiled their potential in medicine, with studies exploring their utility as anti-cancer, anti-inflammatory, and neuroprotective agents.[8][9] The versatility of halogen atoms in medicinal chemistry allows for the fine-tuning of drug-like properties, making these compounds attractive scaffolds for the development of new therapeutic agents.[10]

This guide aims to provide a deep dive into the multifaceted biological roles of halogenated phenylacetates, bridging their historical applications with their modern therapeutic potential.

Chapter 1: The Chemistry of Halogenated Phenylacetates

Structure-Activity Relationships (SAR)

The biological activity of halogenated phenylacetates is intricately linked to the nature, number, and position of the halogen substituents on the phenyl ring.

-

Type of Halogen: The electronegativity and size of the halogen atom are critical. For instance, the incorporation of two ortho chlorine atoms in the phenylacetic acid derivative, Diclofenac, is associated with its enhanced potency as a non-steroidal anti-inflammatory drug (NSAID).[11] In the context of auxin activity, a halogen at the 4-position of the aromatic ring is important, while a halogen at the 3-position is tolerated but results in reduced activity.[12]

-

Position of Halogen: The regiochemistry of halogenation significantly impacts receptor binding and metabolic stability. For example, 3,4-dichlorophenylacetic acid has been identified as an auxin analog that promotes root growth.[13][14]

-

Degree of Halogenation: The number of halogen atoms can influence both potency and selectivity. Dichloroacetate (DCA), a simple dihalogenated acetate, exhibits a completely different biological profile, acting as an inhibitor of pyruvate dehydrogenase kinase with potential applications in cancer therapy.[8][15]

The ability of heavier halogens like chlorine, bromine, and iodine to form halogen bonds—a type of non-covalent interaction—can contribute favorably to the stability of ligand-target complexes, a principle increasingly exploited in drug design.[3][16]

Synthesis of Halogenated Phenylacetates

The synthesis of halogenated phenylacetates can be achieved through various organic chemistry methodologies. A common approach involves the derivatization of phenols to phenyl acetates.[17] More advanced methods for introducing halogens onto the phenylacetate core include:

-

Electrophilic Halogenation: Direct halogenation of the aromatic ring using electrophilic halogenating agents.

-

Sandmeyer Reaction: Conversion of an amino group on the phenyl ring to a halogen via a diazonium salt.[16]

-

Halodeboronation: Reaction of arylboronic acids with sources of electrophilic halogens.[16]

-

Hypervalent Iodine Reagents: These reagents can be used for the α-carbonyl dihalogenation of diazoacetate derivatives to produce gem-dihalogenated products.[18]

The choice of synthetic route depends on the desired halogen, its position on the ring, and the presence of other functional groups.[19][20]

Chapter 2: Mechanisms of Action

The biological effects of halogenated phenylacetates are mediated by diverse molecular mechanisms, ranging from mimicking plant hormones to modulating key enzymes in human metabolic pathways.

Auxin Mimicry in Plants

The herbicidal action of compounds like 2,4-D is a classic example of targeted biological disruption. These synthetic auxins overwhelm the natural auxin signaling pathways in susceptible broadleaf plants.[4][6]

-

Receptor Binding: Synthetic auxins bind to auxin receptors, such as TIR1 (Transport Inhibitor Response 1), creating a binding site for Aux/IAA transcriptional repressor proteins.[21]

-

Signal Transduction: This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors.[21]

-

Gene Expression: The degradation of repressors unleashes auxin response factors (ARFs), transcription factors that activate the expression of auxin-responsive genes.

-

Physiological Effects: The resulting uncontrolled and unsustainable growth leads to symptoms like stem curling, leaf withering, and ultimately, plant death.[5][6][7] This process also involves the overproduction of other plant hormones like ethylene and abscisic acid.[6] The accumulation of synthetic auxins within the cell, due to their inability to be effectively transported out, contributes to their phytotoxicity.

Inhibition of Pyruvate Dehydrogenase Kinase (PDK) in Cancer

Dichloroacetate (DCA) has emerged as a potential anti-cancer agent by targeting cellular metabolism.[15] Many cancer cells exhibit the "Warburg effect," relying on aerobic glycolysis for energy production rather than mitochondrial oxidative phosphorylation.[15]

-

PDK Inhibition: DCA inhibits pyruvate dehydrogenase kinase (PDK), an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC).[8]

-

Metabolic Shift: By inhibiting PDK, DCA reactivates PDC, facilitating the conversion of pyruvate to acetyl-CoA and promoting glucose oxidation in the mitochondria.[22] This effectively reverses the Warburg effect.[8]

-

Induction of Apoptosis: The shift from glycolysis to oxidative phosphorylation can increase the production of reactive oxygen species (ROS) and decrease lactate levels, which may contribute to the induction of apoptosis (programmed cell death) in cancer cells.[15][22]

DCA has been shown to enhance the efficacy of conventional cancer treatments like doxorubicin and may also act as a radiosensitizer.[8][15] While some clinical studies have shown mixed results, the unique mechanism of action of DCA continues to generate interest in oncology research.[15][23]

Chapter 3: Applications in Agriculture and Environmental Significance

Halogenated phenylacetates, particularly the chlorophenoxy derivatives, have been instrumental in modern agriculture for selective weed control.[24]

-

Herbicidal Efficacy: 2,4-D, for example, is highly effective against broadleaf weeds while leaving grasses largely unharmed, making it invaluable for cereal crop production.[5][6] Other compounds like 4-chlorophenoxyacetic acid (4-CPA) are used as plant growth regulators to prevent flower and fruit drop and to induce the formation of seedless fruits.[25]

-

Environmental Considerations: The widespread use of these herbicides has raised environmental and health concerns. While generally showing moderate acute toxicity, there have been associations between occupational exposure to chlorophenoxy herbicides and an increased risk of certain cancers, such as soft-tissue sarcoma and non-Hodgkin's lymphoma.[26][27] The environmental fate of these compounds, including their persistence in soil and water, is an ongoing area of study.

Another class of halogenated compounds, such as the experimental herbicide CGA 325'615, acts by inhibiting cellulose biosynthesis in plants, representing a different mode of action for weed control.[28][29][30]

Chapter 4: Therapeutic Potential in Drug Development

The unique properties conferred by halogenation make this class of compounds a fertile ground for drug discovery.[31]

Anti-Cancer Applications

Beyond DCA, other halogenated phenylacetates are being investigated for their anti-cancer properties.

-

Platinum(IV) Complexes: Novel platinum(IV) complexes incorporating halogenated phenylacetic acid derivatives have shown potent cytotoxic activity against a range of cancer cell lines, including those resistant to cisplatin.[9][32] For instance, a complex containing 4-fluorophenylacetic acid was found to be 1700-fold more potent than cisplatin in a prostate cancer cell line and nearly 4700-fold more potent in a cisplatin-resistant ovarian cancer cell line.[9]

-

Aromatase Inhibition: 4-Chlorophenylacetic acid (4-CPA) has been shown to be a potent aromatase inhibitor.[32] Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of estrogen-sensitive breast cancer.[32]

The data below summarizes the impressive potency of some of these novel platinum(IV) complexes.

| Compound | Cancer Cell Line | GI50 (nM) | Fold-Increase in Potency vs. Cisplatin |

| Complex 4 (with 4-fluorophenylacetic acid) | Du145 (Prostate) | 0.7 | ~1700 |

| Complex 4 (with 4-fluorophenylacetic acid) | ADDP-resistant (Ovarian) | 6 | ~4700 |

| Complex 6 (with 4-bromophenylacetic acid) | Average over panel | 20 | Varies |

| Cisplatin | Du145 (Prostate) | 1200 | - |

| Cisplatin | ADDP-resistant (Ovarian) | ~28200 | - |

Data compiled from[9]

Other Therapeutic Areas

The structural motif of halogenated phenylacetates is found in various approved drugs and investigational compounds.

-

Anti-inflammatory Drugs: As mentioned, Diclofenac is a widely used NSAID.

-

Aldose Reductase Inhibitors: Substituted benzyloxyphenylacetic acids have been synthesized and evaluated as aldose reductase inhibitors, which are of interest for the treatment of diabetic complications.[33]

The continued exploration of this chemical space is likely to yield new therapeutic agents for a variety of diseases.

Chapter 5: Advanced Analytical and Experimental Protocols

Protocol 1: Synthesis of a Halogenated Phenylacetate (Illustrative Example)

This protocol describes a general method for the synthesis of a halogenated phenylacetate via the Suzuki coupling of a boronic acid with a halogenated phenol, followed by esterification.

Step-by-Step Methodology:

-

Suzuki Coupling:

-

To a reaction vessel, add the halogenated phenol (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

-

Add a suitable solvent system (e.g., toluene/ethanol/water).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Esterification (Fischer Esterification):

-

Dissolve the purified product from step 1 in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for 2-6 hours.

-